Product packaging for L-689560(Cat. No.:)

L-689560

Cat. No.: B1234528
M. Wt: 380.2 g/mol
InChI Key: UCKHICKHGAOGAP-UONOGXRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of N-Methyl-D-Aspartate (NMDA) Receptor Antagonist Development

The journey to understanding the glutamate (B1630785) system, the primary excitatory neurotransmitter network in the brain, has been a central theme in modern neuroscience. The story of the NMDA receptor began to unfold in the 1960s with the work of Jeff Watkins and colleagues, who synthesized N-methyl-D-aspartic acid (NMDA) and identified its potent excitatory effects on neurons. oup.comisciii.es This distinguished a specific subtype of glutamate receptor from others, such as AMPA and kainate receptors. nih.gov

A pivotal discovery in the 1980s was the finding that the NMDA receptor required the binding of two different molecules to become activated: glutamate and a co-agonist, glycine (B1666218). nih.gov This co-agonist site, insensitive to the inhibitory glycine receptor antagonist strychnine, presented a novel target for modulating NMDA receptor function. researchgate.netnih.gov This was a significant leap from the initial focus on antagonists that competed with glutamate at its primary binding site or that blocked the receptor's ion channel, like phencyclidine (PCP) and ketamine. nih.gov

The realization that over-activation of NMDA receptors could lead to excitotoxicity—a process implicated in neurodegenerative diseases and stroke—spurred the development of receptor antagonists. wikipedia.org Early antagonists, however, often lacked specificity or produced significant side effects, limiting their clinical utility. The discovery of the glycine co-agonist site opened a new avenue for drug development. Scientists began to synthesize compounds that could selectively block this site, offering a more nuanced way to dampen receptor activity without causing a complete shutdown of glutamatergic signaling. This led to the creation of compounds derived from kynurenic acid, which were systematically modified to enhance their potency and selectivity for the glycine site, culminating in the development of highly potent antagonists like L-689,560. nih.govnih.gov

L-689,560 as a Key Pharmacological Probe in Glutamatergic Neurotransmission Studies

L-689,560 emerged as a superior research tool due to its high affinity and remarkable selectivity for the glycine binding site on the GluN1 subunit of the NMDA receptor. nih.govresearchgate.net It is a derivative of a 2-carboxytetrahydroquinoline. medchemexpress.com Unlike some earlier compounds, L-689,560 shows minimal interaction with the glutamate binding sites of NMDA, AMPA, and kainate receptors, or with the strychnine-sensitive glycine receptor, ensuring that its effects are precisely targeted. nih.gov

Research has demonstrated that L-689,560 acts as a competitive antagonist at the glycine site, effectively preventing the channel opening that is normally facilitated by glycine binding. nih.govjneurosci.org This action allows scientists to isolate and study the specific contributions of NMDA receptor activation in various neural circuits and behaviors. For instance, its application in brain slice preparations has been used to completely eliminate NMDA receptor-mediated electrical currents, highlighting the essential role of the co-agonist site for normal receptor activation. jneurosci.orgjneurosci.org

The high affinity of L-689,560 also makes it an excellent radioligand ([3H]L-689,560) for binding assays, enabling researchers to quantify the density of NMDA receptors in different brain regions and to study the binding properties of other novel compounds. researchgate.net Studies using this radioligand have confirmed its high affinity, with a dissociation constant (Kd) of approximately 2.97 nM. researchgate.net While it is a potent competitive antagonist at conventional GluN1/GluN2 receptors, recent studies on less common GluN1/GluN3 receptors have revealed more complex interactions, suggesting L-689,560 can also act as a negative allosteric modulator, a finding that deepens the understanding of NMDA receptor pharmacology. rupress.orgrupress.org

The specificity and potency of L-689,560 have solidified its role as a standard reference compound in neuropharmacology for dissecting the intricate functions of the NMDA receptor in synaptic plasticity, learning, memory, and disease pathology. nih.gov

Interactive Data Table: Binding Profile of L-689,560

ParameterValueReceptor/SiteNotes
IC₅₀ 7.4 nM[³H]glycine bindingMeasures the concentration needed to inhibit 50% of radiolabeled glycine binding. nih.gov
Kd 2.97 nM[³H]L-689,560 bindingDissociation constant, indicating high receptor affinity. researchgate.net
Bmax 4.15 pmol/mg protein[³H]L-689,560 bindingRepresents the maximum density of receptors in rat cortex/hippocampus membranes. researchgate.net
pKi 7.98Patch-clamp recordingsA logarithmic measure of binding affinity derived from functional antagonism of NMDA currents. nih.gov
Selectivity > 10 µMAMPA/Kainate ReceptorsShows very low affinity for other ionotropic glutamate receptors. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H15Cl2N3O3 B1234528 L-689560

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H15Cl2N3O3

Molecular Weight

380.2 g/mol

IUPAC Name

(2R,4S)-5,7-dichloro-4-(phenylcarbamoylamino)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

InChI

InChI=1S/C17H15Cl2N3O3/c18-9-6-11(19)15-12(7-9)21-14(16(23)24)8-13(15)22-17(25)20-10-4-2-1-3-5-10/h1-7,13-14,21H,8H2,(H,23,24)(H2,20,22,25)/t13-,14+/m0/s1

InChI Key

UCKHICKHGAOGAP-UONOGXRCSA-N

Isomeric SMILES

C1[C@@H](C2=C(C=C(C=C2Cl)Cl)N[C@H]1C(=O)O)NC(=O)NC3=CC=CC=C3

Canonical SMILES

C1C(C2=C(C=C(C=C2Cl)Cl)NC1C(=O)O)NC(=O)NC3=CC=CC=C3

Synonyms

4-trans-2-carboxy-5,7-dichloro-4-phenylaminocarbonylamino-1,2,3,4-tetrahydroquinoline
L 689560
L-689,560
L-689560
trans-2-carboxy-5,7-dichloro-4-(((phenylamino)carbonyl)amino)-1,2,3,4-tetrahydroquinoline

Origin of Product

United States

Mechanistic Pharmacology of L 689,560 at Nmda Receptors

Interaction with the Glycine (B1666218) Binding Site of the GluN1 Subunit

NMDA receptors typically require the binding of two agonists for activation: glutamate (B1630785) to the GluN2 subunit and glycine (or D-serine) to the GluN1 subunit. L-689,560 primarily interacts with the glycine binding site located on the GluN1 subunit. medchemexpress.comvt.edu

Competitive Antagonism at GluN1/N2 Receptors

At conventional NMDA receptors, which are primarily composed of GluN1 and GluN2 subunits (e.g., GluN1/N2A), L-689,560 functions as a competitive antagonist at the glycine binding site. vt.edurupress.orgresearchgate.netnih.gov This means that L-689,560 competes directly with glycine for binding to the same site on the GluN1 subunit, thereby preventing glycine from binding and activating the receptor. rupress.orgresearchgate.net Studies have classified L-689,560 as a potent antagonist at this site. medchemexpress.comtocris.comrndsystems.com

Research using recombinant GluN1/2A receptors has determined the inhibitory potency of L-689,560. The IC50 value for L-689,560 inhibition of GluN1/2A receptors activated by glycine in the presence of glutamate was reported to be 0.25 ± 0.01 µM. nih.govresearchgate.net This indicates a relatively high affinity and potent inhibitory effect of L-689,560 at the glycine site of GluN1/N2 receptors.

Here is a table summarizing the IC50 values for L-689,560 and other competitive glycine site antagonists at recombinant GluN1/2A receptors:

CompoundIC50 (µM)Inhibition (%)nHn
CGP-786080.065 ± 0.003100 ± 11.512
L-689,560 0.25 ± 0.01 100 ± 1 1.3 14
DCKA1.5 ± 0.1102 ± 11.312
Source: nih.govresearchgate.net

Binding Kinetics and Affinity Profile at the Glycine Site

Studies investigating the binding characteristics of L-689,560 at the glycine site of NMDA receptors have utilized radiolabeled [³H]L-689,560. Using rat cortex/hippocampus P2 membranes, specific [³H]L-689,560 binding was found to be saturable. nih.govspringernature.comnih.gov

Key binding parameters determined for [³H]L-689,560 binding include a dissociation constant (Kd) of 2.97 nM and a maximum number of binding sites (Bmax) of 4.15 pmol/mg of protein. nih.gov The Bmax value was comparable to that obtained for [³H]glycine in the same membrane preparation, suggesting that L-689,560 binds to the same population of sites as glycine. nih.gov

Kinetic analysis of [³H]L-689,560 binding at 4 degrees Celsius revealed that equilibrium was reached in 120 minutes, with a half-life (t1/2) of 40 minutes for association. nih.gov The dissociation of [³H]L-689,560 was slow at 4 degrees Celsius, with a t1/2 of 118 minutes. nih.gov Both the association and dissociation curves were best fitted by a double-exponential function, indicating the presence of potentially two components in the binding kinetics. nih.gov

Polyamines, such as spermine (B22157) and spermidine (B129725), have been shown to modulate [³H]L-689,560 binding. Spermine (100 µM) decreased both the association and dissociation rates of [³H]L-689,560 binding. nih.gov In saturation experiments, spermine (100 µM) increased the Kd for [³H]L-689,560 binding from 1.99 nM to 4.03 nM, without affecting the number of binding sites. nih.gov This suggests that polyamines can allosterically influence the binding of L-689,560 to the glycine site. nih.gov

Mutual Competition with Glycine at the Binding Site

Consistent with its classification as a competitive antagonist at the GluN1 glycine site, L-689,560 and glycine have been shown to be mutually competitive for binding. nih.gov This mutual competition was demonstrated in binding studies using rat brain membranes. nih.gov Comparison of IC50 values for a range of glycine site ligands (including agonists, partial agonists, and antagonists) obtained using either [³H]glycine or [³H]L-689,560 binding showed a high correlation (correlation coefficient of 0.97), further supporting that these ligands interact with the same binding site and compete with each other. nih.gov

Allosteric Modulation of NMDA Receptor Subtypes

Beyond its competitive antagonism at the glycine site of GluN1/N2 receptors, L-689,560 exhibits distinct modulatory effects on other NMDA receptor subtypes, particularly those containing the GluN3 subunit.

Negative Allosteric Modulation of GluN1/N3 Receptors

Unlike its action at GluN1/N2 receptors, L-689,560 acts as a negative allosteric modulator at GluN1/N3 receptors. rupress.orgnih.govpatsnap.comresearchgate.netresearchgate.net This means that L-689,560 binds to a site distinct from the orthosteric glycine binding site but influences the receptor's activity, specifically reducing the response. rupress.orgnih.govresearchgate.net

Studies have shown that L-689,560 produces robust inhibition of recombinant GluN1/3A and GluN1/3B receptors. nih.govresearchgate.net The inhibitory potency of L-689,560 at these receptors can be influenced by the presence and concentration of other ligands, such as CGP-78608, another GluN1-selective antagonist that can potentiate GluN1/N3 receptors. rupress.orgnih.govresearchgate.net

Here is a table showing the IC50 values for L-689,560 inhibition of GluN1/3A and GluN1/3B receptors in the presence of CGP-78608:

Receptor SubtypeCGP-78608 Concentration (µM)L-689,560 IC50 (µM)
GluN1/3A10.53
GluN1/3A103.8
GluN1/3B11.9
GluN1/3B108.9
Source: nih.govresearchgate.net

These data indicate that increasing concentrations of CGP-78608 reduce the potency of L-689,560 inhibition at both GluN1/3A and GluN1/3B receptors. nih.gov Furthermore, L-689,560 also inhibits GluN1 receptors with mutations designed to abolish glycine binding to GluN1 (e.g., GluN1FA+TL/3A receptors), providing further evidence for a non-competitive, allosteric mechanism at these receptors. nih.govresearchgate.netrupress.orgnih.govresearchgate.net This inhibition is mediated by binding to the mutated GluN1 agonist binding domain (ABD) to negatively modulate glycine potency at GluN3A. nih.govresearchgate.netrupress.org

Differential Effects on Glycine Potency and Efficacy at GluN3 Subunits

The allosteric modulation by L-689,560 at GluN1/N3 receptors involves altering the potency and efficacy of glycine at the GluN3 subunit. rupress.orgnih.govnih.gov While both L-689,560 and CGP-78608, another GluN1-selective ligand, can prevent desensitization of GluN1/3 receptors, they have differential effects on glycine's action at GluN3. nih.govnih.gov

Studies comparing the effects of L-689,560 and CGP-78608 have shown that CGP-78608-bound GluN1/3 receptors exhibit higher glycine potency and efficacy at GluN3 subunits compared to L-689,560-bound receptors. nih.govnih.gov This suggests that the identity of the ligand bound to the GluN1 site influences the functional properties of the GluN3 subunit. rupress.org

Molecular dynamics simulations support these findings, revealing that L-689,560 binding promotes more closed conformations of the GluN1 agonist binding domain (ABD). rupress.orgnih.govresearchgate.netrupress.org These closed conformations negatively affect agonist efficacy at the GluN3 site, leading to channel inhibition. rupress.org In contrast, CGP-78608 binding promotes more open GluN1 ABD conformations, which favor glycine binding to GluN3 and promote channel activation. rupress.org

The inhibitory effect of L-689,560 on GluN1/N3 receptors is particularly evident at lower glycine concentrations and is reduced at higher glycine concentrations, further supporting an allosteric mechanism that impacts glycine's effectiveness at GluN3. rupress.orgresearchgate.netrupress.org

Influence on GluN1 Agonist Binding Domain (ABD) Conformation

Molecular dynamics simulations have provided insights into how L-689,560 influences the conformation of the GluN1 agonist binding domain (ABD). These simulations suggest that the binding of ligands, including glycine and GluN1-selective competitive antagonists like CGP-78608 and L-689,560, promotes distinct conformations of the GluN1 ABD nih.govrupress.orghansen-neurolab.com. Specifically, L-689,560 binding appears to favor more closed conformations of the GluN1 ABD rupress.org. This contrasts with the binding of CGP-78608, which promotes more open conformations rupress.org. The conformational state of the GluN1 ABD is suggested to influence the potency and efficacy of agonists at the GluN3 subunits patsnap.comnih.govrupress.org. More open conformations in GluN1 are associated with promoting glycine binding to GluN3, facilitating channel opening, while more closed conformations, induced by L-689,560 binding, negatively affect agonist efficacy at the GluN3 site, leading to channel inhibition rupress.org.

Prevention of Desensitization in GluN1/N3 Receptors

GluN1/N3 receptors exhibit unusual activation properties where glycine binding to the GluN1 subunit can induce strong desensitization patsnap.comscite.airesearchgate.net. Research indicates that L-689,560, similar to CGP-78608, can prevent the desensitization of GluN1/3 receptors patsnap.comscite.ainih.govresearchgate.net. However, despite both preventing desensitization, CGP-78608-bound receptors show higher glycine potency and efficacy at GluN3 subunits compared to L-689,560-bound receptors patsnap.comscite.ainih.govresearchgate.net. L-689,560 acts as a potent antagonist of GluN1FA+TL/3A receptors, which have mutations designed to eliminate glycine binding to GluN1 patsnap.comresearchgate.netrupress.org. The inhibition by L-689,560 in these mutated receptors occurs via a non-competitive mechanism involving binding to the mutated GluN1 ABD, which negatively modulates glycine potency at GluN3A patsnap.comnih.govresearchgate.netrupress.org.

Interactions with Other Modulatory Sites

The NMDA receptor complex contains multiple distinct recognition sites, including those for glutamate, glycine, and polyamines, which are believed to be allosterically linked nih.govresearchgate.net.

Polyamines and their Influence on L-689,560 Binding

Polyamines such as spermine and spermidine have been shown to modulate the binding of [³H]L-689,560 to the glycine site of the NMDA receptor in rat brain membranes nih.gov. Under non-equilibrium conditions, spermine and spermidine partially inhibited [³H]L-689,560 binding nih.gov. Kinetic analysis revealed that spermine decreased both the association and dissociation rates of [³H]L-689,560 binding nih.gov. Saturation experiments demonstrated that spermine increased the KD for [³H]L-689,560 binding without affecting the number of binding sites nih.gov. This suggests that spermine reduces the affinity of the glycine site for L-689,560 nih.gov. Interestingly, spermine was found to increase the affinity of glycine site agonists in displacing [³H]L-689,560 binding, indicating that spermine promotes an "agonist-preferring" state at the glycine site nih.gov.

PolyamineIC₅₀ for [³H]L-689,560 Binding (µM)Effect on KD for [³H]L-689,560 (100 µM Spermine)Effect on Bmax for [³H]L-689,560 (100 µM Spermine)
Spermine25.9Increased (1.99 nM to 4.03 nM)No effect
Spermidine106Not specifiedNot specified

Data derived from research on rat cortex/hippocampus P2 membranes under non-equilibrium conditions for IC₅₀ values and saturation experiments for KD and Bmax. nih.gov

Allosteric Linkage within the NMDA Receptor Complex

The modulation of [³H]L-689,560 binding by polyamines provides evidence for allosteric linkage between the polyamine binding site and the glycine binding site on the NMDA receptor nih.govresearchgate.net. The observation that spermine increases the affinity of glycine site agonists while decreasing the affinity of L-689,560 (an antagonist) further supports the notion of allosteric coupling, where binding at one site influences the properties of another site on the receptor complex nih.gov. The interactions between ligands binding to the glutamate and glycine recognition sites also appear to be complex and involve allosteric mechanisms acs.org. L-689,560 itself acts as a negative allosteric modulator of GluN1/3A and GluN1/3B receptors, reducing the efficacy and potency of glycine binding to the GluN3 site rupress.orgresearchgate.netnih.gov. This allosteric inhibition is observed even in receptors where glycine binding to GluN1 is abolished by mutation, suggesting a non-competitive mechanism involving the GluN1 ABD patsnap.comnih.govresearchgate.netrupress.orgnih.gov.

Structural Insights and Structure Activity Relationships Sar of L 689,560 Analogs

Molecular Structure Basis for Biological Activity

L-689,560 is a tetrahydroquinoline derivative medchemexpress.com. Its antagonistic activity at the NMDA receptor glycine (B1666218) site is attributed to specific features of its molecular structure. The compound interacts with the glycine binding site located on the NR1 subunit of the NMDA receptor nih.govrupress.org. While L-689,560 is often described as a competitive antagonist at the GluN1 glycine binding site, studies on GluN1/GluN3 receptors suggest it may act as a negative allosteric modulator in this context, influencing the potency and efficacy of glycine at the GluN3 subunit rupress.orgrupress.orgresearchgate.net. Crystal structures of antagonists bound to the ligand binding core of NR1 have superseded earlier pharmacophore models for the NMDA receptor glycine site, providing a more detailed understanding of the molecular interactions nih.gov.

SAR Studies Utilizing L-689,560 as a Reference Ligand

L-689,560 has served as a valuable reference compound in numerous SAR studies aimed at identifying novel and potent glycine site antagonists. These studies have explored various structural scaffolds, including tetrahydroquinoline, imidazolone (B8795221), and quinoxalinedione (B3055175) derivatives.

Analysis of Tetrahydroquinoline Derivatives

SAR studies on tetrahydroquinoline derivatives, structurally related to L-689,560, have been instrumental in defining the key features required for potent glycine site antagonism rndsystems.comnih.govnih.gov. These studies, often using L-689,560 or related compounds like 5,7-dichlorokynurenic acid (5,7-DCKA) as benchmarks, have shown that modifications to the tetrahydroquinoline core and its substituents significantly impact binding affinity and activity rndsystems.comnih.govnih.gov. For instance, the presence of a pseudoequatorially placed 2-carboxylate group and a correctly positioned hydrogen-bond-accepting group at the 4-position are important for high-affinity binding nih.gov. Studies on 4-amido-2-carboxytetrahydroquinolines have specifically investigated the SAR for antagonism at the glycine site tocris.comrndsystems.comguidetomalariapharmacology.org.

Evaluation of Glycine Derivatives of Imidazolones

Glycine derivatives of imidazolones have been designed and synthesized as potential ligands for the glycine binding site of NMDA receptors, with their affinity often evaluated using radioligand binding assays with [³H]-L-689,560 ptfarm.plnih.govresearchgate.net. These studies aim to understand how variations in the imidazolone core and attached glycine-like structures influence their interaction with the binding site. Multiple Linear Regression Analysis has been employed to correlate structural features with pharmacological activity within series of these compounds ptfarm.plnih.gov.

Investigation of Quinoxalinedione Derivatives

Quinoxalinedione derivatives represent another class of compounds that have been investigated for their activity at the NMDA receptor glycine site, with SAR studies often comparing their potency to that of L-689,560 nih.govacs.orgresearchgate.netresearchgate.netnih.gov. While some quinoxalinedione derivatives, such as CNQX and DNQX, are known as AMPA/kainate receptor antagonists, structural modifications have led to compounds with selectivity for the NMDA receptor glycine site nih.govacs.orgresearchgate.net. SAR studies on quinoxaline-2,3-dione structures have explored the impact of substituents on potency, selectivity, and water solubility nih.gov. For example, α-phosphoalanine-substituted quinoxalinedione derivatives have shown enhanced selectivity for the glycine site and improved water solubility nih.gov. Tricyclic quinoxalinediones have also been synthesized and evaluated, with some anilide derivatives demonstrating potency comparable to L-689,560 researchgate.netnih.gov.

L 689,560 As a Radioligand in Receptor Characterization

Application in Quantitative Binding Studies of NMDA Receptors

Quantitative binding studies are fundamental in receptor pharmacology, providing insights into receptor density, affinity, and the interaction of ligands with their binding sites. sci-hub.seumich.edu [³H]L-689,560 has been effectively used in such studies to characterize the NMDA receptor. researchgate.netspringernature.com

Determination of Binding Site Density (Bmax)

The maximum number of binding sites (Bmax) provides an estimate of the total receptor population in a given sample. sci-hub.seumich.edu Studies using [³H]L-689,560 in rat cortex/hippocampus membrane preparations have determined the Bmax for the glycine (B1666218) site of the NMDA receptor. One study reported a Bmax of 4.15 pmol/mg of protein, which was found to be not significantly different from the Bmax obtained using [³H]glycine in the same preparation, indicating that [³H]L-689,560 labels the same population of sites. researchgate.net The Bmax value is typically determined by fitting saturation binding data to a hyperbolic curve, representing specific binding as a function of radioligand concentration. sci-hub.seumich.edu

Preparation Radioligand Kd (nM) Bmax (pmol/mg protein)
Rat cortex/hippocampus P2 membranes [³H]L-689,560 2.97 4.15
Rat cortex/hippocampus P2 membranes [³H]glycine - Not significantly different from [³H]L-689,560
Solubilized rat brain receptor [³H]L-689,560 8.8 ± 1.9 -

Note: Kd for [³H]glycine was not explicitly stated as 2.97 nM in the source, only that Bmax was similar.

Equilibrium and Non-Equilibrium Binding Conditions

Radioligand binding studies can be conducted under equilibrium or non-equilibrium conditions to understand the kinetics of ligand-receptor interaction. sci-hub.seumich.edu [³H]L-689,560 binding to rat brain membranes has been characterized under these conditions. At 4 degrees Celsius, [³H]L-689,560 was found to reach equilibrium in 120 minutes, with a half-life (t1/2) of 40 minutes for association. researchgate.net The dissociation of [³H]L-689,560 was observed to be slow at 4 degrees Celsius, with a t1/2 of 118 minutes, facilitating the separation of free from bound radioactivity using filtration. researchgate.net Both association and dissociation curves were best fitted by a double-exponential function, suggesting complex binding kinetics. researchgate.net Polyamines like spermine (B22157) and spermidine (B129725) have been shown to partially inhibit [³H]L-689,560 binding under non-equilibrium conditions. nih.gov

Use in Competition Assays for Glycine Site Ligands

Competition binding assays are used to determine the affinity of unlabeled compounds for a receptor binding site by measuring their ability to displace a radiolabeled ligand. sci-hub.se [³H]L-689,560 is a valuable tool for assessing the affinity of various glycine site ligands for the NMDA receptor. springernature.comuni.luguidetoimmunopharmacology.orgtandfonline.comnih.gov Studies have shown a strong correlation between the IC50 values obtained using [³H]L-689,560 and [³H]glycine for a range of glycine site ligands, including agonists, partial agonists, and antagonists. researchgate.netmdpi.com This indicates that [³H]L-689,560 accurately reflects the binding of other ligands to the glycine site. researchgate.net Ligands for other amino acid recognition sites on the NMDA receptor did not directly inhibit [³H]L-689,560 binding, highlighting its selectivity for the glycine site. researchgate.net

Characterization of Solubilized NMDA Receptor Complexes

Characterizing receptors in a solubilized state is crucial for biochemical purification and further structural studies. acs.orgtandfonline.com [³H]L-689,560 has been successfully used to label and characterize NMDA receptors solubilized from rat brain. tandfonline.comnih.gov This radioligand offers advantages over others, such as [³H]MK-801, for studying solubilized receptors because its binding is not significantly inhibited by most detergents, and the interactions between the glutamate (B1630785) and glycine sites are maintained. tandfonline.comnih.gov Equilibrium binding of [³H]L-689,560 to solubilized receptors is rapid and of high affinity, with a reported Kd of 8.8 ± 1.9 nM. tandfonline.comnih.gov However, it is important to remove endogenous glycine during experimental procedures to ensure accurate results. tandfonline.comnih.gov [³H]L-689,560 binding has been detected in both solubilized receptor preparations and receptors immobilized on lectin-agarose, demonstrating its suitability for use in receptor purification procedures. tandfonline.comnih.gov

Utility in High-Throughput Screening for Novel Ligands

High-throughput screening (HTS) is a widely used method for identifying novel compounds that interact with biological targets, such as receptors. researchgate.net The favorable binding properties of [³H]L-689,560, including its high affinity and selectivity for the glycine site, make it a suitable radioligand for HTS campaigns aimed at discovering new ligands for the NMDA receptor glycine site. ptfarm.pl Its use in competition binding assays allows for the rapid evaluation of large libraries of compounds for their ability to displace [³H]L-689,560 binding, thereby identifying potential agonists, partial agonists, or antagonists. mdpi.comptfarm.pl

Preclinical Research Paradigms and Methodologies Employing L 689,560

In Vitro Experimental Models

In vitro models allow for controlled environments to study the direct effects of L-689,560 on NMDA receptors and associated cellular mechanisms.

Neuronal Cell Cultures (e.g., Cortical Neurons)

Neuronal cell cultures, such as those derived from the rat cortex, are utilized to assess the effects of L-689,560 on neuronal viability and NMDA receptor-mediated excitotoxicity. Studies have shown that L-689,560 can prevent neuronal cell death induced by excessive glutamate (B1630785) exposure in these cultures. nih.gov Its neuroprotective potency has been compared to other glycine-binding site antagonists in this context. nih.gov Furthermore, L-689,560 has been used in cultured mouse cortical neurons to investigate the involvement of NMDA receptors in metabotropic signaling pathways, such as the phosphorylation of Akt, demonstrating its ability to inhibit glycine-induced increases in Akt phosphorylation. frontiersin.org

Recombinant Receptor Expression Systems (e.g., HEK293 cells, Xenopus oocytes)

Recombinant receptor expression systems, including HEK293 cells and Xenopus oocytes, are crucial for studying the properties of specific NMDA receptor subunit combinations and their interaction with L-689,560. researchgate.netuni-frankfurt.desemanticscholar.org These systems allow researchers to express defined combinations of GluN1, GluN2 (A, B, C, D), and GluN3 (A, B) subunits and examine the effect of L-689,560 on receptor function using techniques like two-electrode voltage-clamp electrophysiology. semanticscholar.orgnih.gov

Studies using these systems have demonstrated that L-689,560 is a potent antagonist at the GluN1 glycine (B1666218) binding site. medchemexpress.comtargetmol.com Research in Xenopus oocytes expressing recombinant NMDA receptors has provided concentration-inhibition data for L-689,560, revealing its potency against responses activated by glycine. nih.gov In HEK293 cells, L-689,560 has been used to investigate the mechanism of NMDA receptor internalization, showing that it can prevent glycine-primed endocytosis of recombinant NMDA receptors. researchgate.netscholaris.ca Furthermore, studies in HEK293 cells expressing GluN1/GluN3 receptors have indicated that L-689,560 acts as a negative allosteric modulator. rupress.org

Data on the inhibitory potency of L-689,560 at different recombinant NMDA receptor subtypes in Xenopus oocytes is presented below:

Receptor SubtypeAgonist ConcentrationIC₅₀ (µM)Inhibition (%)n
GluN1/2A10 µM Glycine0.25 ± 0.01100 ± 114
GluN1/3A1 µM CGP-786080.53Robust-
GluN1/3B1 µM CGP-786081.9Robust-
GluN1/3A10 µM CGP-786083.8Reduced potency-
GluN1/3B10 µM CGP-786088.9Reduced potency-

Note: Data for GluN1/3A and GluN1/3B in the presence of CGP-78608 are indicative of robust inhibition, with specific percentage not provided in the source snippet. nih.govrupress.org

Acute Brain Slice Electrophysiology (e.g., Hippocampal Slices)

Acute brain slices, particularly from the hippocampus, are valuable preparations for studying synaptic transmission and plasticity while maintaining local circuit integrity. abcam.co.jptechnologynetworks.comprotocols.ionih.gov L-689,560 is used in these preparations, often in combination with antagonists for other receptors (like GABA receptors), to isolate and study NMDA receptor-mediated synaptic responses. nih.govtorvergata.it

In hippocampal slices, L-689,560 has been employed to investigate phenomena such as long-term potentiation (LTP) and the effects of conditions like oxygen/glucose deprivation (OGD) on synaptic transmission. nih.govrndsystems.com For example, in studies examining OGD in rat hippocampal slices, L-689,560 was used to block NMDA receptors while assessing changes in AMPA receptor-mediated synaptic transmission. nih.gov Its presence allows researchers to specifically examine non-NMDA receptor components of synaptic responses or to confirm the involvement of NMDA receptors by observing the blockade of certain effects.

Membrane Preparations for Binding Assays (e.g., Rat Brain Cortex/Hippocampus P2 Membranes)

Membrane preparations, such as P2 membranes from rat brain cortex and hippocampus, are widely used for radioligand binding assays to characterize the affinity and binding properties of compounds like L-689,560 to the NMDA receptor glycine site. nih.govnih.govspringernature.comresearchgate.netguidetopharmacology.org Using tritiated L-689,560 ([³H]L-689,560) as a radioligand, researchers can determine binding parameters such as dissociation constant (Kd) and maximum number of binding sites (Bmax). nih.govresearchgate.net

Studies using rat brain membranes have characterized the binding of [³H]L-689,560, showing it to be saturable and to bind with high affinity to the glycine site. nih.govresearchgate.net The binding is competitive with glycine, and the Bmax values are comparable to those obtained with [³H]glycine. nih.govresearchgate.net Kinetic experiments have revealed that the association and dissociation of [³H]L-689,560 binding can be best fitted by a double-exponential function, suggesting the presence of potentially two components or binding sites. nih.govresearchgate.net

Key binding characteristics of [³H]L-689,560 in rat cortex/hippocampus P2 membranes:

ParameterValue
Kd2.97 nM
Bmax4.15 pmol/mg of protein

Source: nih.govresearchgate.net

L-689,560 binding assays are also used to determine the affinity of other compounds for the glycine site by measuring their ability to inhibit [³H]L-689,560 binding. guidetopharmacology.org This method is valuable for screening and characterizing novel ligands targeting the glycine site. nih.gov

In Vivo Animal Models for Mechanistic Investigations

In vivo animal models, primarily rodents, are employed to investigate the effects of L-689,560 on neurological processes within a living system.

Studies in Rodent Models of Neurological Processes

L-689,560 has been utilized in rodent models to study the involvement of the NMDA receptor glycine site in various neurological functions and conditions. While specific detailed research findings on the in vivo effects of L-689,560 on neurological processes are not extensively detailed in the provided snippets beyond its use as a tool or marker, some sources indicate its application in this context.

For example, L-689,560 has been used in studies investigating changes in NMDA receptor expression in rodent models following specific interventions. nih.govresearchgate.net Autoradiographic binding studies using [³H]L-689,560 in rat brain have been employed to assess the levels of NMDA receptors in specific brain regions, such as the neocortex and hippocampus, in models of neuronal damage or genetic modification. nih.govresearchgate.net These studies utilize the binding properties of L-689,560 to quantify receptor density and distribution in vivo or ex vivo following in vivo manipulations. nih.govresearchgate.net

Another study mentions the use of L-689,560 in a rat model of middle cerebral artery occlusion (MCAO) to investigate the neuroprotective effects of glycine and the role of NMDA receptors. medchemexpress.com While the detailed findings are not provided, this indicates its application in models of cerebral ischemia. medchemexpress.comtargetmol.com

Application in Behavioral Assays to Dissect Glycinergic System Modulation

L-689,560 has been employed in behavioral assays to probe the involvement of the glycinergic system, specifically through its action at the glycine binding site of the NMDA receptor. The compound has been identified as a potent and selective glycine site antagonist google.comscience.govuni-frankfurt.de. Studies utilizing behavioral models, such as NMDA discrimination in rats, have demonstrated that NMDA receptor activation underlies the discriminative stimulus properties of NMDA science.gov. Such models are valuable for evaluating site-selective NMDA agonists and antagonists science.gov. L-689,560, as a glycine site antagonist, can be used in these paradigms to investigate the contribution of the glycine binding site to NMDA receptor-mediated behaviors. Furthermore, L-689,560 has been used in studies examining synaptic plasticity, such as long-term potentiation (LTP) in hippocampal slices, which are cellular correlates of learning and memory and relevant to behavioral function biorxiv.org. These studies highlight how L-689,560 serves as a tool to dissect the modulation of NMDA receptor function via the glycinergic system in the context of behaviorally relevant processes biorxiv.org.

Detailed research findings on L-689,560's binding affinity demonstrate its potency and selectivity for the glycine site. The compound exhibits an IC50 of 7.4 nM and an apparent Kb of 0.13 µM at the glycine site science.gov. It shows high selectivity for the glycine site compared to the glutamate recognition sites of NMDA, AMPA, and kainate receptors, as well as the strychnine-sensitive glycine receptor, with IC50 values greater than 10 µM for these other sites science.gov.

Here is a summary of L-689,560's binding characteristics:

Target SiteBinding ParameterValue
NMDA Receptor (Glycine Site)IC507.4 nM
NMDA Receptor (Glycine Site)Apparent Kb0.13 µM
NMDA Receptor (Glutamate Site)IC50> 10 µM
AMPA Receptor (Glutamate Site)IC50> 10 µM
Kainate Receptor (Glutamate Site)IC50> 10 µM
Strychnine-Sensitive Glycine ReceptorIC50> 10 µM

Genetically Modified Animal Models (e.g., GluN3A Knock-out Mice)

Genetically modified animal models, including those with alterations in specific NMDA receptor subunits, are crucial for understanding the roles of these subunits in physiological and pathological processes. The GluN3A (NR3A) subunit is a less conventional NMDA receptor subunit that can form diheteromeric receptors with NR1 or triheteromeric receptors with NR1 and NR2 subunits. Research on the pharmacology of the glycine binding site on NR3 subunits indicates that its binding characteristics differ from those of the NR1 subunit nih.gov. Specifically, antagonists with nanomolar affinities for NR1, such as L-689,560 and 5,7-DCKA, exhibit only low affinity for the NR3A subunit nih.gov. This suggests that the binding site on NR3A is distinct from that on NR1 nih.gov. This differential affinity is particularly relevant when using genetically modified models like GluN3A knock-out mice. By comparing the effects of compounds like L-689,560 (high affinity for NR1 glycine site, low affinity for NR3A) in wild-type versus GluN3A knock-out animals, researchers can infer the specific contribution of NR3A-containing NMDA receptors to observed phenotypes, distinguishing them from the effects mediated by conventional NR1/NR2 receptors.

L 689,560 S Contribution to Understanding Neurobiological Mechanisms

Synaptic Plasticity Mechanisms

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a cornerstone of learning and memory. L-689,560 has been instrumental in elucidating the molecular underpinnings of these changes, particularly those dependent on the NMDA receptor.

Long-term potentiation (LTP) and long-term depression (LTD) are the primary models for studying activity-dependent increases and decreases in synaptic efficacy, respectively. jneurosci.orgnih.gov Research has firmly established that the induction of many forms of LTP and LTD requires the activation of NMDA receptors. nih.govnih.gov

L-689,560 serves as a critical tool in these studies by confirming the necessity of the glycine (B1666218) co-agonist site for these processes. Studies have shown that application of L-689,560 can block the induction of both LTP and LTD. nih.gov For instance, it has been demonstrated to prevent low-frequency stimulation (LFS)-induced LTD. nih.govresearchgate.netfrontiersin.org Its use, often in conjunction with other antagonists like D-AP5, helps to parse the specific contributions of different receptor sites and subunits to synaptic plasticity. nih.govnih.gov Research has also shown that short-term potentiation (STP) is more sensitive to L-689,560 than LTP, allowing for the dissociation of these two forms of potentiation by targeting the GluN1 subunit. nih.gov

Table 1: Research Findings on L-689,560 in LTP and LTD Studies

Plasticity TypeExperimental FindingConclusionReference
LTDL-689,560 blocks the induction of LTD triggered by low-frequency stimulation (LFS).Confirms the requirement of the NMDA receptor's glycine binding site for this form of synaptic depression. nih.govresearchgate.netfrontiersin.org
LTP & STPSTP (Short-Term Potentiation) shows greater sensitivity to L-689,560 compared to LTP.Allows for the pharmacological separation of STP and LTP, suggesting distinct induction thresholds or mechanisms related to the GluN1 subunit. nih.gov
LTPUsed alongside D-AP5 after LTP induction to pharmacologically isolate and study AMPA receptor-mediated currents.Facilitates the study of the expression phase of LTP by blocking ongoing NMDA receptor activity. jneurosci.org

Dendritic spines are small protrusions on dendrites that are the primary sites of excitatory synapses. Their ability to change in size and number is a key structural component of synaptic plasticity. escholarship.orgnih.gov Spine enlargement is associated with LTP, while shrinkage and elimination are linked to LTD. escholarship.orgbiorxiv.org L-689,560 has been pivotal in studying how NMDA receptors regulate these structural changes.

Specifically, L-689,560 has been used to demonstrate that glutamate (B1630785) binding to the NMDA receptor, even without ion flow, can induce spine shrinkage. nih.gov In experiments where high-frequency uncaging (HFU) of glutamate is performed in the presence of L-689,560 to block channel opening, dendritic spines undergo significant long-term shrinkage. jneurosci.orgnih.gov This finding has been crucial in developing the concept of non-ionotropic NMDA receptor signaling, where conformational changes in the receptor, rather than Ca2+ influx, drive specific downstream pathways leading to structural modifications. jneurosci.orgescholarship.org

Table 2: Research Findings on L-689,560 and Dendritic Spine Dynamics

Experimental ConditionEffect of L-689,560Key FindingReference
High-Frequency Glutamate Uncaging (HFU)In the presence of L-689,560, HFU, which normally induces spine growth, instead causes spine shrinkage.Reveals a non-ionotropic NMDA receptor function where glutamate binding alone, without ion flux, can trigger pathways for spine shrinkage. jneurosci.orgnih.gov
Isolating Non-Ionotropic Signaling (with Bay K 8644)Used to block NMDAR-mediated Ca2+ influx, allowing researchers to study the effects of Ca2+ influx from other sources (like L-type VGCCs) in concert with non-ionotropic NMDAR signaling.Helps to demonstrate that non-ionotropic NMDAR signaling is required for both spine shrinkage and spine growth, with the outcome determined by the presence or absence of a strong Ca2+ signal. biorxiv.orgucdavis.edubiorxiv.orgnih.gov

Role in Long-Term Potentiation (LTP) and Long-Term Depression (LTD) Research

Neuronal Signaling Pathways

L-689,560 has enabled significant progress in mapping the intracellular signaling cascades that are activated by NMDA receptors and lead to changes in synaptic function and structure.

The Akt (also known as Protein Kinase B) signaling pathway is a critical regulator of cell survival and growth. bwise.kr In the nervous system, it is implicated in neuroprotection. Research has uncovered a non-ionotropic NMDA receptor activity that confers neuroprotection through this pathway, a discovery facilitated by the use of L-689,560.

Studies have shown that glycine can induce the phosphorylation (activation) of Akt even when the NMDA receptor's ion channel is blocked. nih.govnih.govfrontiersin.org This glycine-induced increase in Akt phosphorylation is significantly blocked by L-689,560. medchemexpress.comnih.govnih.gov This indicates that the binding of glycine to the GluN1 subunit is required to initiate this non-ionotropic, neuroprotective signal. This signaling appears to be specific to GluN2A-containing NMDA receptors. nih.govnih.gov

Table 3: Research Findings on L-689,560 and Akt Signaling

Experimental ModelTreatment ConditionEffect of L-689,560ConclusionReference
Cultured Cortical NeuronsGlycine treatment after NMDAR channel inhibition.Blocks the glycine-induced increase in Akt phosphorylation.Demonstrates that glycine-GluN1 binding is necessary for the non-ionotropic activation of Akt. nih.govnih.gov
HEK293 Cells (transfected with GluN1/GluN2A)Glycine treatment after NMDAR channel inhibition.Blocks the glycine-induced increase in Akt phosphorylation.Suggests the non-ionotropic signaling to Akt is mediated by GluN2A-containing NMDARs. nih.govnih.gov
Rat Model of Cerebral IschemiaGlycine treatment (with NMDAR channels blocked).Reduces the neuroprotective effect of glycine and blocks the glycine-induced increase in Akt phosphorylation.Confirms the role of non-ionotropic, glycine-dependent Akt activation in neuroprotection in an in vivo model. medchemexpress.comnih.gov

Perhaps the most significant contribution of L-689,560 has been in the study of non-ionotropic (or metabotropic) NMDA receptor signaling. biorxiv.orgbiorxiv.org This form of signaling is independent of ion flux through the receptor's channel and is instead initiated by conformational changes in the receptor upon ligand binding. escholarship.orgresearchgate.net

By applying L-689,560, often in combination with an NMDA receptor agonist like glutamate, researchers can create a scenario where the receptor binds glutamate but the channel cannot open due to the lack of a co-agonist at the blocked glycine site. researchgate.netnih.gov This experimental paradigm has been essential for showing that this ion-flux-independent signaling can drive LTD and dendritic spine shrinkage. escholarship.orgbiorxiv.orgbiorxiv.org Furthermore, this signaling is not limited to synaptic weakening; it is also a required component for LTP and spine growth, where it must act in concert with a strong calcium influx to promote synaptic strengthening. biorxiv.orgnih.gov L-689,560 is thus a key tool for isolating and characterizing the "non-ionotropic" component of NMDA receptor function. ucdavis.eduresearchgate.netnih.gov

The p38 mitogen-activated protein kinase (MAPK) pathway is a signaling cascade typically associated with cellular responses to stress. vanderbilt.edubiorxiv.org L-689,560 has been instrumental in linking this pathway to non-ionotropic NMDA receptor signaling. biorxiv.orgbiorxiv.org

Research has identified p38 MAPK as a key downstream element in the pathway that leads to spine shrinkage and LTD following non-ionotropic NMDA receptor activation. jneurosci.orgnih.govbiorxiv.org Studies using L-689,560 to induce spine shrinkage have shown that this effect is blocked by inhibitors of p38 MAPK. jneurosci.orgbiorxiv.org This demonstrates that p38 MAPK activation is a necessary step in the cascade linking the conformational change in the NMDA receptor to the cytoskeletal rearrangements that result in spine shrinkage. jneurosci.orgfrontiersin.org This signaling cascade has been further delineated to include MAPK-activated protein kinase 2 (MK2) and cofilin as downstream effectors. jneurosci.orgnih.gov

Table 4: Research Findings on L-689,560 and p38 MAPK Signaling

Experimental ParadigmKey FindingRole of L-689,560Reference
Induction of Spine Shrinkage and LTDp38 MAPK is required for spine shrinkage and LTD induced by non-ionotropic NMDAR signaling.Used to initiate non-ionotropic signaling, allowing for the subsequent testing of p38 MAPK inhibitors to establish its place in the pathway. jneurosci.orgbiorxiv.org
Induction of Spine Growth (LTP)p38 MAPK activity is required for LTP-induced spine growth, but not for the initial synaptic strengthening.Used in experiments designed to separate the ionotropic and non-ionotropic components of LTP, revealing an unexpected role for the p38 MAPK pathway in structural plasticity. nih.gov

Non-Ionotropic NMDA Receptor Signaling Research

Regulation of Endoplasmic Reticulum Dynamics

The compound L-689,560 has been instrumental in clarifying the role of N-methyl-D-aspartate (NMDA) receptors in modulating the structure and movement of the endoplasmic reticulum (ER) within dendritic spines. The ER is a continuous membrane network within neurons that plays a crucial role in calcium storage and protein synthesis. Its dynamic nature allows it to respond to synaptic activity, but the precise mechanisms linking receptor activation to these changes were not fully understood.

Research utilizing L-689,560 has demonstrated that the activation of NMDA receptors is a key trigger for the rapid regulation of ER dynamics. rndsystems.com In studies on hippocampal neurons, the application of NMDA led to a significant and transient extension of the ER into dendritic spines. This process was shown to be dependent on the influx of calcium through the NMDA receptor channel. To confirm that this effect was specifically mediated by NMDA receptors, researchers used L-689,560 as a selective antagonist. rndsystems.com The presence of L-689,560 blocked the NMDA-induced extension of the ER, providing direct evidence that the activation of the glycine co-agonist site on the NMDA receptor is necessary for this structural plasticity. rndsystems.comtocris.com These findings have helped establish a direct link between NMDA receptor signaling and the physical remodeling of the ER, a process vital for synaptic function and plasticity. rndsystems.com The essential role of NMDA receptors in excitatory neurotransmission is highlighted by the numerous pathogenic variants in GluN subunits, which are implicated in their ligand-binding domains (LBDs). researchgate.net It is hypothesized that the ER's quality control machinery assesses the agonist occupancy of NMDARs. researchgate.net

Gene Expression Regulation (e.g., Arc Expression)

L-689,560 has been a critical pharmacological tool for dissecting the signaling pathways that connect synaptic activity at NMDA receptors to changes in gene expression, particularly the induction of immediate-early genes (IEGs) like Arc (activity-regulated cytoskeleton-associated protein). Arc is a master regulator of synaptic plasticity and memory consolidation, and its expression is tightly controlled by neuronal activity. researchgate.net

Studies investigating the mechanisms of long-term depression (LTD) and long-term potentiation (LTP) have used L-689,560 to confirm the dependency of these processes, and the associated Arc expression, on NMDA receptor activation. For instance, in studies of metabotropic glutamate receptor (mGluR)-dependent LTD, L-689,560 was applied to isolate the mGluR-mediated effects by blocking any contribution from NMDA receptors. mmu.ac.uk It is well-established that Arc facilitates the endocytosis of AMPA-type GluA1 subunits, a key mechanism underlying mGluR-LTD. mmu.ac.uk Research in animal models has shown that deficits in some forms of synaptic plasticity are mirrored by increased expression of mGluR5 and Arc. mmu.ac.uk

Furthermore, research on cognitive flexibility and its underlying molecular mechanisms has employed L-689,560 to probe the role of NMDA receptors in regulating Arc expression. tocris.com These experiments have helped demonstrate that the temporal dynamics of Arc expression, which are controlled by synaptic activity through NMDA receptors, are crucial for effective cognitive function. rndsystems.comtocris.com By blocking NMDA receptor activity with L-689,560, researchers can prevent the induction of Arc, thereby linking specific synaptic inputs to the genetic and protein synthesis machinery required for long-lasting changes in the brain. rndsystems.comtocris.combiorxiv.org

L 689,560 in Investigating Neurological and Psychiatric Disorder Pathophysiology Preclinical Focus

Role in Cerebral Ischemia Research

Research into cerebral ischemia has extensively utilized L-689,560 to understand the mechanisms underlying neuronal damage and potential neuroprotection. medchemexpress.comtargetmol.comnih.govnih.govresearchgate.netresearchgate.netdntb.gov.ua Studies, often employing models like middle cerebral artery occlusion (MCAO) in rats, have investigated the involvement of NMDA receptors, particularly their glycine (B1666218) binding site, in the context of ischemia-reperfusion injury. medchemexpress.comnih.govresearchgate.net

Glycine-Induced Neuroprotection Mechanisms in Ischemia-Reperfusion Injury

Glycine, an amino acid, has been shown to exert neuroprotective effects in models of cerebral ischemia-reperfusion injury. nih.govnih.gov L-689,560 has been instrumental in dissecting the mechanisms behind this neuroprotection. Studies have demonstrated that L-689,560 significantly reduces the neuroprotective effect of glycine in MCAO models, even when the channel activity of NMDA receptors and glycine receptors are suppressed. medchemexpress.comnih.govnih.gov These findings indicate that glycine acts on the glycine-GluN1 binding site of the NMDA receptor to trigger a non-ionotropic activation, which contributes to its neuroprotective effect in ischemic stroke animals. nih.gov Akt signaling has been identified as a downstream pathway mediating this neuroprotective role of non-ionotropic NMDA receptor activation by glycine. nih.govnih.gov L-689,560 has been shown to block the glycine-induced increase in Akt phosphorylation in the ischemic penumbra. medchemexpress.comnih.govnih.gov

Investigation of Ion-Independent Signaling in Ischemic Brain Injury

Recent research highlights the significant role of NMDA receptor signaling that is independent of ion flow in the regulation of ischemic brain injury. nih.govresearchgate.net L-689,560 serves as a key pharmacological tool to investigate this non-ionotropic activity. nih.govnih.govresearchgate.netbiorxiv.orgescholarship.orgresearchgate.netescholarship.orgnih.gov Experiments conducted under conditions where calcium influx is chelated or NMDA receptor ion channels are blocked (e.g., using MK-801) have shown that glycine can still enhance Akt phosphorylation via NMDA receptors, and this effect is inhibited by L-689,560. nih.govnih.gov This suggests that conformational changes in the NMDA receptor induced by agonist binding, rather than ion flux, can initiate intracellular signaling cascades relevant to ischemic injury. nih.govescholarship.org Non-ionotropic NMDA receptor signaling has been linked to downstream effectors such as p38 MAPK and CaMKII, which are involved in processes like synaptic weakening and dendritic spine shrinkage. biorxiv.orgescholarship.orgresearchgate.netescholarship.orgnih.gov Studies using L-689,560 have shown its ability to induce spine shrinkage, characteristic of non-ionotropic NMDA receptor signaling, and this effect involves pathways like p38 MAPK and cofilin activation. biorxiv.orgresearchgate.netescholarship.orgnih.gov

Experimental Condition (in presence of ion channel blockers) Effect of Glycine Effect of L-689,560 on Glycine Effect Downstream Signal
MCAO model (rat) Neuroprotection Reduced neuroprotective effect Akt phosphorylation
Cultured mouse cortical neurons (calcium-free) Increased Akt phosphorylation Blocked increased Akt phosphorylation Akt phosphorylation
Ischemic stroke animals (MCAO) Functional recovery Prevented functional recovery Not directly specified, but linked to non-ionotropic NMDARs
Antagonist Used Concentration Effect on AMPAR uEPSCs (% of baseline) Effect on HFU-induced Spine Size Change Required Downstream Effector for Spine Shrinkage
7-CK 100 µM 22.7 ± 2.8% (greatly reduced) Shrinkage (58.6 ± 12.0%) p38 MAPK, Cofilin, CaMKII
L-689,560 10 µM 64.4 ± 5.6% (partially reduced) Shrinkage (57.3 ± 11.7% or 73.7 ± 3.1%) p38 MAPK, Cofilin, CaMKII

Studies in Neurodegenerative Conditions

NMDA receptor dysfunction is implicated in the pathophysiology of several neurodegenerative disorders, including Huntington's disease and potentially Alzheimer's disease. biorxiv.orgescholarship.orgcapes.gov.brcuni.cznih.gov L-689,560 has been employed in preclinical studies to investigate the specific alterations in the NMDA receptor complex in these conditions.

Huntington's Disease: NMDA Receptor Glycine Site Deficits

Studies utilizing post-mortem brain tissue from patients with Huntington's disease (HD) have investigated the binding of [3H]L-689,560 to the glycine site of the glutamate (B1630785)/NMDA receptor. capes.gov.brnih.gov These studies revealed a decreased binding site density in specific brain regions affected by HD. A significant reduction in [3H]L-689,560 binding was observed in the caudate nucleus (by 62%) and the frontal cortex (by 20%) in HD patients compared to matched control subjects. capes.gov.brnih.gov The observed deficit in the caudate nucleus correlated with decreased concentrations of GABA and glutamate, suggesting that the alteration in NMDA receptor glycine binding sites may be linked to the ongoing neurodegenerative process in HD. capes.gov.brnih.gov

Brain Region Decrease in [3H]L-689,560 Binding Site Density in HD Patients
Caudate Nucleus 62%
Frontal Cortex 20%

Exploration of Alzheimer's Disease Mechanisms via Non-Ionotropic Signaling

While NMDA receptors and glutamate signaling are broadly implicated in Alzheimer's disease (AD), and non-ionotropic NMDA receptor signaling has been suggested to play a possible role in AD pathophysiology, specific research findings detailing the direct use of L-689,560 to explore AD mechanisms via non-ionotropic signaling were not extensively detailed in the provided search results. biorxiv.orgescholarship.org Research has explored the involvement of non-ionotropic signaling in processes like excitotoxicity and alterations in dendritic spine dynamics, which are relevant to neurodegenerative conditions including AD. biorxiv.orgescholarship.org However, direct experimental data specifically employing L-689,560 to dissect non-ionotropic mechanisms in AD models were not prominently featured in the provided snippets.

Research into Schizophrenia Pathophysiology

The hypofunction of glutamatergic neurotransmission, particularly involving NMDA receptors, is a prominent hypothesis in the pathophysiology of schizophrenia. nih.govsciengine.comnih.govresearchgate.net L-689,560 has been utilized in research aimed at understanding the alterations in NMDA receptors in the brains of individuals with schizophrenia. Radiolabeled [3H]L-689,560 has been used in binding studies on post-mortem brain tissue to assess the density of glycine binding sites on the NMDA receptor. nih.govsciengine.comnih.gov Studies have reported a tendency towards an increased density of NMDA receptors, as indicated by [3H]L-689,560 binding, in the superior temporal cortex of patients with schizophrenia. nih.govsciengine.com This finding has been interpreted as a potential compensatory response to underlying glutamatergic deficits in this brain region in schizophrenia. nih.gov Furthermore, L-689,560 has been used in in vitro assays to evaluate the affinity of other compounds, such as glycine transporter 1 inhibitors, for the NMDA-glycine site in the context of developing potential antipsychotic treatments. nih.gov

Understanding Hypofunction of Glutamatergic Neurotransmission

Hypofunction of glutamatergic neurotransmission, particularly involving NMDA receptors, is implicated in the pathophysiology of several neurological and psychiatric conditions, including schizophrenia and neurodegenerative disorders nih.gov. NMDA receptors are crucial for synaptic plasticity, learning, and memory nih.gov. Their activity is dependent on the binding of both glutamate and a co-agonist, either glycine or D-serine, to distinct sites on the receptor complex nih.govresearchgate.net.

L-689,560, as a potent antagonist at the glycine-binding site of the NMDA receptor, serves as a critical pharmacological tool to probe the functional consequences of reduced NMDA receptor activity mediated through this site tocris.comrndsystems.commedchemexpress.comtargetmol.com. By blocking the glycine site, L-689,560 can mimic aspects of NMDA receptor hypofunction, allowing researchers to study the resulting cellular and behavioral deficits in animal models and in vitro systems.

Research utilizing L-689,560 has contributed to understanding the necessity of glycine-site activation for certain forms of synaptic plasticity, such as long-term depression (LTD) nih.gov. Studies in rat hippocampal slices have shown that blocking the glycine site with L-689,560 impairs LTD, indicating the critical role of this site in specific forms of synaptic plasticity nih.gov.

Furthermore, L-689,560 has been employed in radioligand binding studies to assess the density and affinity of glycine-binding sites on NMDA receptors in various brain regions under different experimental conditions nih.govresearchgate.netif-pan.krakow.pl. For instance, studies investigating the effects of chronic zinc treatment on NMDA receptors used [³H]L-689,560 binding to assess changes in glycine affinity at the NMDA receptor glycine/NMDA sites in the rat frontal cortex if-pan.krakow.pl. These studies can provide insights into how various factors or interventions might influence the NMDA receptor complex and, consequently, glutamatergic signaling.

Data from such binding studies can be presented in tables to show the affinity (e.g., IC₅₀ or Kᵢ values) or density (e.g., Bmax values) of [³H]L-689,560 binding under different conditions, illustrating alterations in the glycine-binding site of the NMDA receptor.

Evaluation of Glycine Transporter-1 (GlyT1) Inhibitors using L-689,560

Glycine Transporter-1 (GlyT1) plays a crucial role in regulating the extracellular concentration of glycine in the vicinity of NMDA receptors, thereby influencing NMDA receptor activity researchgate.netebi.ac.uk. GlyT1 inhibitors are being investigated as potential therapeutic agents for conditions associated with NMDA receptor hypofunction, as blocking GlyT1 can increase synaptic glycine levels and enhance NMDA receptor function researchgate.netebi.ac.ukmdpi.com.

L-689,560 is a valuable tool in the preclinical evaluation of GlyT1 inhibitors ebi.ac.uk. Since L-689,560 binds to the glycine site of the NMDA receptor, its binding can be used as an indicator of the availability of this site for glycine. GlyT1 inhibitors, by increasing extracellular glycine, would be expected to compete with L-689,560 for binding to the glycine site or to modulate the receptor in a way that affects L-689,560 binding.

Studies have utilized radiolabeled [³H]L-689,560 in displacement assays to assess the ability of GlyT1 inhibitors to influence the binding of L-689,560 to NMDA receptors in brain membrane preparations ebi.ac.uk. In these experiments, the displacement of [³H]L-689,560 binding by a GlyT1 inhibitor can indirectly indicate that the inhibitor is effectively increasing glycine levels at the NMDA receptor, leading to competition for the binding site.

For example, studies examining the effects of various compounds, including GlyT1 inhibitors, on [(3)H]-glycine uptake and displacement of [(3)H]-L-689,560 have been conducted using isolated rat forebrain membrane preparations ebi.ac.uk. These experiments help to characterize the pharmacological profile of potential GlyT1 inhibitors and confirm their mechanism of action in modulating glycine levels relevant to NMDA receptor function ebi.ac.uk.

While L-689,560 is primarily a competitive antagonist at the GluN1 glycine binding site, recent research also suggests more complex allosteric modulation at certain NMDA receptor subtypes, such as GluN1/3A receptors, where L-689,560 may exert non-competitive inhibition by binding to the GluN1 agonist binding domain and negatively modulating glycine potency at GluN3A researchgate.netrupress.org. This highlights the nuanced ways L-689,560 can interact with different NMDA receptor compositions.

Advanced Research Methodologies Applied to L 689,560 Studies

Molecular Dynamics Simulations to Elucidate Allosteric Mechanisms

Molecular dynamics simulations have been employed to understand the allosteric mechanisms influenced by L-689,560 binding to NMDA receptors, particularly those containing GluN1 and GluN3 subunits nih.govnih.govpatsnap.com. These simulations provide a dynamic view of protein conformations and how ligand binding affects receptor structure and function nih.govnih.govpatsnap.comrupress.org.

Studies using molecular dynamics simulations have revealed that L-689,560 binding promotes distinct conformations of the GluN1 agonist binding domain (ABD) nih.govnih.govpatsnap.comrupress.org. Specifically, L-689,560 binding is associated with more closed ABD conformations rupress.org. This contrasts with another GluN1-selective antagonist, CGP-78608, which promotes more open conformations rupress.org. These distinct conformational changes induced by L-689,560 are suggested to influence the potency and efficacy of glycine (B1666218) at the GluN3 subunits nih.govnih.govpatsnap.comrupress.org. The simulations support a mechanism where the GluN1 ABD conformation allosterically modulates agonist binding and channel activation at the GluN3 site nih.govnih.govpatsnap.comrupress.org.

Starting structures for molecular dynamics simulations involving L-689,560 have been modeled using the GluN1 ABD with bound L-689,560, often based on existing protein structures like the GluN1/2A ABD heterodimer structure (e.g., PDB ID 6USU) nih.gov.

Two-Electrode Voltage-Clamp Electrophysiology

Two-electrode voltage-clamp electrophysiology is a fundamental technique used to measure the functional effects of L-689,560 on recombinant NMDA receptors expressed in systems like Xenopus oocytes nih.govresearchgate.nettu-darmstadt.denih.govmoleculardevices.com. This method allows for precise control of the membrane potential and recording of ion currents, providing quantitative data on antagonist potency and efficacy nih.govmoleculardevices.com.

Concentration-inhibition data for L-689,560 are typically recorded using this technique nih.govresearchgate.net. Responses are activated by agonists like glycine and glutamate (B1630785), and the inhibition by increasing concentrations of L-689,560 is measured nih.govresearchgate.net. Studies have used two-electrode voltage-clamp recordings to evaluate the inhibitory effects of L-689,560 on various recombinant NMDA receptor subtypes, including GluN1/2A and GluN1/3A receptors nih.govresearchgate.net.

Research findings using this method demonstrate that L-689,560 is a potent inhibitor of recombinant GluN1/2A receptors activated by glycine and glutamate nih.govresearchgate.net. For example, studies have reported IC₅₀ values for L-689,560 inhibition of GluN1/2A receptors in the presence of specific agonist concentrations nih.govresearchgate.net. L-689,560 has also been shown to be a potent antagonist of GluN1/3A receptors, including those with mutations designed to abolish glycine binding to GluN1 nih.govnih.govresearchgate.net. In these mutated receptors (e.g., GluN1FA+TL/3A), L-689,560 exhibits non-competitive inhibition by binding to the mutated GluN1 ABD and negatively modulating glycine potency at GluN3A nih.govnih.govresearchgate.net.

The potency of L-689,560 has been compared to other competitive glycine site antagonists like CGP-78608 and 5,7-dichlorokynurenic acid (DCKA) using this method nih.govresearchgate.net.

Receptor SubtypeActivating LigandsL-689,560 IC₅₀ (µM)Co-applied Ligand (Concentration)Reference
GluN1/2A10 µM Glycine, 300 µM Glutamate0.25 ± 0.01None nih.govresearchgate.net
GluN1FA+TL/3A30 µM Glycine0.077 ± 0.01None nih.govresearchgate.net
GluN1/3A30 µM Glycine0.531 µM CGP-78608 nih.gov
GluN1/3A30 µM Glycine3.810 µM CGP-78608 nih.gov
GluN1/3B100 µM Glycine1.91 µM CGP-78608 nih.gov
GluN1/3B100 µM Glycine8.910 µM CGP-78608 nih.gov

Note: IC₅₀ values are approximate and may vary depending on experimental conditions.

Radioligand Binding and Autoradiography Techniques

Radioligand binding assays and autoradiography are crucial techniques for quantifying the binding affinity and distribution of L-689,560 to NMDA receptors in tissue preparations jneurosci.orgnih.govresearchgate.netcapes.gov.brradiologykey.com. These methods utilize a radiolabeled form of L-689,560, such as [³H]L-689,560, to directly assess its interaction with the glycine binding site jneurosci.orgnih.govresearchgate.netcapes.gov.brguidetoimmunopharmacology.org.

Radioligand binding experiments with [³H]L-689,560 have been performed using membrane preparations from areas of the brain rich in NMDA receptors, such as the rat cortex and hippocampus researchgate.net. These studies characterize the binding properties, including saturation, affinity (Kd), and maximum number of binding sites (Bmax) researchgate.net. [³H]L-689,560 binding has been shown to be saturable, indicating a finite number of binding sites researchgate.net. Reported Kd values for [³H]L-689,560 binding in rat brain membranes are in the low nanomolar range researchgate.net. The Bmax value provides an estimate of the density of glycine binding sites researchgate.net.

Autoradiography with [³H]L-689,560 allows for the visualization and quantification of binding site distribution in tissue sections, providing spatial resolution jneurosci.orgnih.govradiologykey.com. This technique has been used to assess the level and distribution of NMDA receptors in different brain regions jneurosci.orgnih.gov. For instance, autoradiograms depicting [³H]L-689,560 binding in the hippocampal formation have been used to investigate changes in NMDA receptor expression under different conditions jneurosci.org. Studies have utilized quantitative autoradiography to measure [³H]L-689,560 binding in specific cortical layers and areas nih.gov.

Nonspecific binding in radioligand binding and autoradiography experiments is typically determined by including a high concentration of an unlabeled ligand, such as glycine, to displace the radiolabeled tracer from specific binding sites jneurosci.org.

RadioligandTarget SiteTissue SourceKd (nM)Bmax (pmol/mg protein)Reference
[³H]L-689,560Glycine binding siteRat cortex/hippocampus P2 membranes2.974.15 researchgate.net
[³H]L-689,560Glycine binding siteRat brain sectionsNot specifiedNot specified jneurosci.orgnih.gov

Note: Data from different studies may vary slightly due to experimental conditions.

Site-Directed Mutagenesis and Receptor Subunit Analysis

Site-directed mutagenesis is a powerful technique used to investigate the role of specific amino acid residues in the binding and function of L-689,560 and its interaction with different NMDA receptor subunits nih.govresearchgate.netresearchgate.netjneurosci.orgguidetoimmunopharmacology.orgnih.govresearcher.liferesearchgate.netucl.ac.ukpsu.edu. By introducing specific mutations into the cDNA encoding NMDA receptor subunits (e.g., GluN1 or GluN3A), researchers can assess how these changes affect receptor expression, ligand binding, and channel activity nih.govnih.govresearchgate.netresearchgate.netucl.ac.ukpsu.edu.

Analysis of receptor subunits, particularly GluN1 and GluN3, is critical because the subunit composition of NMDA receptors influences their pharmacological properties and response to ligands like L-689,560 nih.govnih.govpatsnap.com. Studies have focused on recombinant receptors composed of different subunit combinations (e.g., GluN1/2A, GluN1/3A, GluN1/3B) expressed in heterologous systems nih.govnih.govresearchgate.net.

Site-directed mutagenesis has been used to create mutations in the GluN1 subunit to investigate its role in glycine binding and the effects of antagonists like L-689,560 nih.govnih.govresearchgate.netresearchgate.netpsu.edu. For example, mutations in the GluN1 glycine binding site that abolish glycine binding have been created to study the mechanism of L-689,560 action on receptors like GluN1/3A nih.govnih.govresearchgate.net. These studies have shown that L-689,560 can act as a potent antagonist at these mutated receptors, demonstrating a non-competitive mechanism involving binding to the mutated GluN1 ABD nih.govnih.govresearchgate.net.

Mutagenesis studies have also helped to identify specific amino acid residues in the GluN1 subunit that contribute to the glycine binding site and influence the affinity of ligands, including antagonists researchgate.netpsu.edu.

Future Directions and Unanswered Questions in L 689,560 Research

Elucidating the Full Spectrum of L-689,560's Allosteric Interactions

While L-689,560 was initially considered a competitive antagonist at the GluN1 glycine (B1666218) binding site, recent studies, particularly those involving GluN1/N3 receptors, suggest a more nuanced interaction. Research indicates that L-689,560 functions as a negative allosteric modulator at GluN1/N3 receptors, a mechanism distinct from pure competitive antagonism rupress.orgresearchgate.netnih.govresearchgate.netresearchgate.netrupress.orgresearchgate.net. This allosteric modulation involves binding to the GluN1 agonist binding domain (ABD) and negatively impacting the potency and efficacy of glycine at the GluN3A subunit researchgate.netresearchgate.net.

A key unanswered question is the full spectrum of L-689,560's allosteric interactions across the diverse array of native NMDA receptor subtypes, which are composed of different combinations of GluN1, GluN2 (A-D), and GluN3 (A-B) subunits. The observation that L-689,560 exhibits different actions compared to other presumed competitive GluN1 antagonists like CGP-78608 on GluN1/N3 receptors highlights the complexity of glycine-site modulation and suggests that the nature of ligand interaction with the GluN1 subunit can be influenced by the associated subunits rupress.orgnih.govresearchgate.netresearchgate.netrupress.orgresearchgate.netresearchgate.net. Future research needs to systematically investigate how L-689,560 interacts allosterically with NMDA receptors containing different GluN2 and GluN3 subunits.

Furthermore, the precise molecular determinants within the GluN1 ABD and other subunits that govern these allosteric effects of L-689,560 remain to be fully elucidated rupress.orgresearchgate.netrupress.org. Understanding how L-689,560 binding promotes specific conformational changes in the GluN1 ABD that are then propagated to influence agonist binding and channel gating in associated subunits is a critical area for future investigation rupress.orgnih.govresearchgate.netresearchgate.net.

Recent findings also suggest that L-689,560 can affect metabotropic signaling pathways linked to NMDA receptors, even in the absence of ion flux. For instance, L-689,560 was shown to block glycine-enhanced Akt phosphorylation in a calcium-free environment, an effect not observed with the channel blocker MK-801 frontiersin.org. This points to unanswered questions regarding the extent and mechanisms of L-689,560's influence on non-ionotropic NMDA receptor signaling.

Application in Novel NMDA Receptor Subtype Characterization

The distinct pharmacological profile of L-689,560, particularly its negative allosteric modulation of GluN1/N3 receptors, positions it as a potentially valuable tool for characterizing novel or less-understood NMDA receptor subtypes. While conventional NMDA receptors composed of GluN1 and GluN2 subunits are well-studied, the properties and functions of receptors containing GluN3 subunits are still emerging rupress.orgresearchgate.netresearchgate.net.

A significant challenge in delineating the function of GluN1/N3 receptors has been the lack of selective pharmacological tools rupress.orgrupress.org. L-689,560's differential action compared to other glycine-site ligands provides an opportunity to distinguish the activity of GluN1/N3-containing receptors from those composed solely of GluN1 and GluN2 subunits rupress.orgnih.govresearchgate.netresearchgate.netrupress.orgresearchgate.netresearchgate.net. Future studies can leverage L-689,560, perhaps in combination with other subtype-selective ligands, to probe the physiological roles of GluN1/N3 receptors in different brain regions and during development.

Unanswered questions persist regarding the precise subunit composition of native NMDA receptors in various neuronal and non-neuronal cells and how L-689,560 interacts with these specific assemblies. Utilizing L-689,560 in conjunction with techniques like immunoprecipitation and single-molecule imaging could help to better characterize the subunit makeup and functional properties of native receptors.

Data from studies comparing the effects of L-689,560 and CGP-78608 on different receptor compositions highlight the complexity:

Receptor SubtypeL-689,560 EffectCGP-78608 EffectReference
GluN1/N2Competitive Antagonist (Glycine site)Competitive Antagonist (Glycine site) researchgate.netresearchgate.net
GluN1/N3ANegative Allosteric Modulator (reduces Glycine potency/efficacy)Potentiates (prevents GluN1 desensitization, enhances GluN3 Glycine potency/efficacy) rupress.orgnih.govresearchgate.netresearchgate.netrupress.org
GluN1/N3BNegative Allosteric ModulatorPotentiates rupress.org

This table illustrates the differential effects and underscores the need for further research to fully understand L-689,560's interactions across all potential native NMDA receptor combinations.

Development of Next-Generation Glycine-Site Modulators Based on L-689,560 Insights

The complex interaction of L-689,560 with NMDA receptors, particularly its allosteric modulation of GluN1/N3 subtypes, provides valuable insights for the design and development of next-generation glycine-site modulators with improved selectivity and desired functional properties.

A key future direction is to utilize the structural and mechanistic information gained from studying L-689,560's interactions to design compounds that can selectively target specific NMDA receptor subtypes or modulate their activity in a more controlled manner researchgate.net. Given the implication of different NMDA receptor subtypes in distinct physiological and pathological processes, subtype-selective modulators hold greater therapeutic potential with potentially fewer off-target effects.

Unanswered questions in this area include whether it is possible to design ligands that are purely competitive antagonists at the GluN1 site across all receptor subtypes, or if the allosteric influence observed with L-689,560 is an inherent property of certain chemical scaffolds interacting with the GluN1 ABD in the context of specific subunit assemblies. Future medicinal chemistry efforts can explore modifications to the L-689,560 structure to enhance selectivity for particular GluN2 or GluN3-containing receptors or to switch between allosteric modulation and competitive antagonism.

The development of operational pharmacological models that can accurately describe the binding and effects of allosteric modulators like L-689,560 is also crucial for advancing the design of new drugs researchgate.net. Current models may not fully capture the complexities of allosteric interactions and their impact on agonist binding and receptor gating.

Q & A

Q. What is the molecular mechanism of L-689560 as an NMDA receptor antagonist?

this compound selectively antagonizes the glycine-binding site on the GluN1 subunit of NMDA receptors, inhibiting receptor activation by competing with endogenous glycine . Methodologically, its potency can be quantified via radioligand binding assays (e.g., using [³H]-L-689560) to measure displacement of glycine or other agonists. Researchers should validate receptor specificity by comparing effects across GluN2 subunit combinations (e.g., GluN2A vs. GluN2B) to avoid off-target interactions .

Q. How is this compound utilized in experimental models of synaptic plasticity or neurodegeneration?

this compound is commonly applied in in vitro neuronal cultures or brain slices to isolate NMDA receptor-mediated pathways. For example, in cortical neuron cultures, 50 μM this compound was used to block glycine binding and test non-ionotropic NMDA receptor signaling in neuroprotection studies . Researchers should pair it with Ca²⁺-free extracellular solutions to decouple ionotropic and metabotropic receptor functions .

Q. What are the best practices for using this compound as a radiolabeled ligand in binding assays?

Use high-purity (>98%) this compound and validate binding conditions (e.g., pH, temperature, and buffer composition) to ensure reproducibility. Control experiments should include competitive antagonists like 5,7-DCKA to confirm specificity for the GluN1 glycine site . For autoradiography, optimize tissue fixation protocols to minimize ligand dissociation .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s neuroprotective vs. neurotoxic effects across studies?

Contradictions may arise from differences in experimental models (e.g., cell type, GluN2 subunit composition) or ligand concentration. For instance, 50 μM this compound blocked glycine-induced neuroprotection in cortical neurons , but higher doses may induce off-target effects. To address this:

  • Perform dose-response curves in each model system.
  • Combine electrophysiology (e.g., patch-clamp) with Ca²⁺ imaging to distinguish ionotropic vs. non-ionotropic pathways .
  • Validate findings using genetic knockout models of GluN1 or GluN2 subunits .

Q. What methodological strategies optimize this compound’s use in studying NMDA receptor subunit-specific functions?

this compound exhibits modest selectivity for GluN2A-containing receptors over GluN2B (5-fold) . To exploit this:

  • Co-apply subunit-specific antagonists (e.g., ifenprodil for GluN2B) in heterologous systems (HEK293 cells expressing defined GluN1/GluN2 combinations).
  • Use Schild analysis to quantify binding affinity shifts under varying glycine concentrations .
  • Pair with CRISPR-edited neuronal models to isolate GluN2A/GluN2B contributions .

Q. How does this compound’s pharmacokinetic profile influence its utility in in vivo studies?

While this compound is widely used in vitro, its blood-brain barrier permeability and metabolic stability are understudied. To improve translational relevance:

  • Employ microdialysis in animal models to measure brain interstitial fluid concentrations.
  • Combine with positron emission tomography (PET) using radiolabeled this compound to track receptor occupancy .
  • Compare results with systemically administered glycine-site antagonists (e.g., GV-196771A) to assess specificity .

Q. What experimental designs address confounding factors in this compound-based studies of synaptic transmission?

Confounders include cross-talk with AMPA or GABA receptors. To mitigate:

  • Use pharmacological isolation (e.g., DNQX for AMPA, bicuculline for GABAA, TTX for action potentials) as in glycinergic mIPSC recordings .
  • Validate purity of this compound batches via HPLC-MS to exclude contaminants affecting other ion channels .

Methodological Guidance for Data Interpretation

  • Concentration thresholds : Use ≤50 μM for glycine-site antagonism to avoid non-specific effects .
  • Negative controls : Include glycine/GluN1 binding site agonists (e.g., D-serine) to confirm this compound’s inhibitory efficacy .
  • Data normalization : Express results relative to baseline NMDA receptor activity (e.g., in Ca²⁺-free conditions) to isolate ligand-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.